Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
Description
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Its structure includes two methyl groups at positions 8 and 10, a ketone at position 11, and a methyl carbamate substituent at position 2. The carbamate group at the 2-position distinguishes it from structurally related analogs, which often feature amides, esters, or other substituents .
Properties
IUPAC Name |
methyl N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-15-13(8-10)19(2)16(20)12-9-11(18-17(21)22-3)5-7-14(12)23-15/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRHQUAXCCDIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the dibenzo oxazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl groups: Methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) are employed.
Carbamate formation: The final step involves the reaction of the intermediate with methyl isocyanate (CH3NCO) to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or neutral conditions.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Heteroatom Substitution
- Dibenzo[b,f][1,4]thiazepines vs. Oxazepines :
The substitution of sulfur (thiazepines) with oxygen (oxazepines) in the heterocyclic ring significantly alters electronic properties and bioavailability. For instance, ML304 (a thiazepine derivative) exhibits antimalarial activity (IC50 = 190 nM), while oxazepine analogs like the target compound may show divergent biological profiles due to differences in polarity and metabolic stability .
Substituent Variability at Position 2
- Carbamate vs. Amide/Esters: Ethyl (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS: 922029-50-3): Differs by an ethyl group on the carbamate and a 10-ethyl substituent, resulting in a higher molecular weight (326.35 vs. ~341 for the target). This modification could enhance lipophilicity .
Alkyl Substituents at Positions 8 and 10
- Methyl vs. Ethyl/Propyl Groups :
Compounds like 11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) demonstrate that longer alkyl chains (e.g., propyl) at position 10 can improve metabolic stability but may reduce solubility . The target compound’s 8,10-dimethyl configuration balances steric effects and synthetic accessibility .
Receptor Affinity
- D2 Dopamine Receptor Antagonists :
Thiazepine derivatives (e.g., 10-Ethyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ) show selective D2 receptor antagonism (Ki < 50 nM), while oxazepines like the target compound may exhibit altered selectivity due to reduced steric bulk and polarity .
Enzyme Inhibition
- Antimalarial Activity :
ML304 (thiazepine) and its optimized derivative SBI-0797750 (25-fold more potent) highlight the impact of substituents on potency. The target compound’s carbamate group could modulate interactions with parasitic enzymes like glucose-6-phosphatase .
Physicochemical Properties
Analytical Characterization
- NMR and LCMS Data :
- Thiazepine analogs (e.g., 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide ) show distinct 1H NMR shifts (e.g., δ 3.53 ppm for methyl groups) and LCMS retention times (~4.02 min) .
- The target compound’s methyl carbamate is expected to produce a characteristic carbonyl signal near δ 155-160 ppm in 13C NMR .
Biological Activity
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,f][1,4]oxazepine class and features a complex bicyclic structure. Its molecular formula is with a molecular weight of approximately 312.32 g/mol. The structure includes two methyl groups at positions 8 and 10, an oxo group at position 11, and a carbamate group attached to the nitrogen in the oxazepine ring .
Biological Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities. This compound has shown promise in several areas:
Anticancer Activity
Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepines may possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Enzyme Inhibition
The compound may act as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are often targeted in cancer therapy. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, potentially reactivating silenced tumor suppressor genes.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the carbamate functional group is thought to enhance this activity by interfering with microbial cell wall synthesis or function.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps that can vary based on available reagents and desired yields. The general synthetic route includes:
- Formation of the Oxazepine Core : This step involves cyclization reactions using appropriate precursors.
- Introduction of Methyl Groups : Methylation reactions at specific positions on the oxazepine ring.
- Carbamate Formation : The final step involves reacting the amine with a suitable carbamate reagent.
Case Studies and Research Findings
A review of literature reveals several studies focused on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study on HDAC inhibitors | Methyl derivatives showed significant inhibition of HDAC activity in vitro. |
| Anticancer screening | Compounds with similar structures exhibited cytotoxic effects against breast and colon cancer cell lines. |
| Antimicrobial efficacy | Testing revealed that certain derivatives had broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Q & A
Q. Basic
NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
Mass spectrometry (HRMS) for molecular weight validation.
X-ray crystallography to resolve the bicyclic framework and bond angles, particularly for verifying the oxazepine ring conformation .
DFT calculations to model electronic properties and predict reactivity (e.g., electrophilic sites) .
How does the methyl carbamate substituent influence the compound’s reactivity?
Advanced
The methyl carbamate group introduces electron-withdrawing effects, enhancing electrophilicity at the oxazepine ring’s C2 position. This facilitates nucleophilic substitutions (e.g., with amines or thiols) under mild conditions (<50°C). Comparative studies with ethyl or benzyl carbamates show methyl derivatives exhibit faster reaction kinetics in SNAr mechanisms due to reduced steric hindrance . Kinetic assays (e.g., UV-Vis monitoring) and Hammett plots can quantify substituent effects .
What strategies resolve contradictions in reported biological activities across similar derivatives?
Q. Advanced
Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives with varying substituents (e.g., BT2 vs. BT3 in ).
Dose-response assays : Validate IC₅₀ values across multiple cell lines (e.g., HMEC-1 for anti-inflammatory activity).
Target engagement assays : Use HDAC inhibition assays (fluorogenic substrates) or SPR to confirm direct binding .
For example, BT2’s inhibition of IL-1β-induced ICAM-1 expression was absent in its analogue BT3, highlighting the critical role of the carbamate group .
What experimental designs are optimal for studying HDAC inhibition mechanisms?
Q. Advanced
Enzyme inhibition assays : Use recombinant HDAC isoforms (e.g., HDAC1/6) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure kinetic parameters (Kᵢ, kᶜᵃᵗ).
Crystallography : Co-crystallize the compound with HDAC6 to map binding interactions (e.g., zinc coordination).
Cellular assays : Measure histone acetylation levels (Western blot) in cancer cell lines (e.g., HeLa) post-treatment .
How can researchers optimize pharmacokinetic profiling?
Q. Advanced
Stability studies : Use HPLC to monitor degradation under physiological pH (1.2–7.4) and identify hydrolytic vulnerabilities (e.g., carbamate cleavage).
Metabolic assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
Plasma protein binding : Equilibrium dialysis to quantify unbound fraction, critical for dose adjustment .
What methodologies validate anti-inflammatory activity in preclinical models?
Q. Advanced
In vitro adhesion assays : Co-culture THP-1 monocytes with TNF-α-stimulated HMEC-1 cells; quantify adhesion via fluorescence .
Murine collagen-induced arthritis (CAIA) : Administer the compound (10–50 mg/kg, oral) and assess joint inflammation (histopathology) and serum ICAM-1 levels (ELISA) .
Transcriptomic profiling : RNA-seq to identify downregulated pro-inflammatory pathways (e.g., NF-κB) .
How do solvent polarity and temperature affect regioselectivity in derivatization reactions?
Advanced
Polar aprotic solvents (e.g., DMSO) favor electrophilic aromatic substitution at the C8 position due to enhanced solvation of intermediates. In contrast, nonpolar solvents (toluene) shift reactivity to C10. Temperature-controlled experiments (0°C vs. reflux) demonstrate that lower temperatures stabilize kinetic products (C8-substituted), while higher temperatures favor thermodynamic control (C10) .
What analytical approaches quantify purity and enantiomeric excess in asymmetric syntheses?
Q. Advanced
Chiral HPLC : Use columns like Chiralpak IA with hexane/IPA gradients to resolve enantiomers.
NMR chiral shift reagents : Eu(hfc)₃ to split diastereotopic proton signals.
VCD spectroscopy : Compare experimental and computed spectra for absolute configuration assignment .
How can researchers mitigate oxidative degradation during long-term storage?
Q. Advanced
Lyophilization : Store under argon at -80°C to prevent hydrolysis.
Antioxidant additives : Include 0.1% BHT in DMSO stock solutions.
Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) with UPLC-PDA to track degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
